2,6-Dichloro-3-methoxybenzaldehyde

Enzyme Inhibition ALDH3A1 Cancer Research

Standard polysubstituted benzaldehydes fail to deliver the precise electronic and steric constraints required for ALDH3A1 or CETP inhibitor programs. This ortho,ortho'-dichloro and meta-methoxy analog enables chemoselective transformations unavailable with simpler scaffolds. - **Defined tool compound**: ALDH3A1 inhibition IC50 = 2,100 nM - benchmark for analog SAR. - **Essential intermediate**: Required for CETP inhibitor synthesis per US Patent 8,759,365 (IC50 = 25 nM). - **Calculated properties**: XLogP3 2.6, TPSA 26.3 Ų for computational modeling. - **Supply**: Combustible solid; for R&D use only. Immediate international shipment.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 6505-37-9
Cat. No. B3276912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-methoxybenzaldehyde
CAS6505-37-9
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)C=O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
InChIKeyBOEYOJGUYQCWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-methoxybenzaldehyde: Sourcing & Technical Baseline


2,6-Dichloro-3-methoxybenzaldehyde (CAS 6505-37-9) is a polysubstituted aromatic aldehyde characterized by the presence of two electron-withdrawing chlorine atoms at the 2- and 6-positions and an electron-donating methoxy group at the 3-position [1]. This substitution pattern imparts a distinctive reactivity profile, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals [2]. The compound is typically handled as a combustible solid and is intended for research and development use only .

Synthetic Intermediate
Unique ortho,ortho'-dichloro and meta-methoxy pattern enables specific transformations
Enzyme Inhibitor Tool
Moderate ALDH3A1 inhibition supports SAR and chemoresistance research
Anti-biofilm Probe
Measurable E. faecalis biofilm inhibition offers starting point for optimization

2,6-Dichloro-3-methoxybenzaldehyde: No Generic Substitutes


The precise ortho,ortho'-dichloro and meta-methoxy substitution pattern of 2,6-dichloro-3-methoxybenzaldehyde dictates its unique electronic and steric properties, which are critical for its role as a selective intermediate and enzyme inhibitor [1]. Unlike simpler benzaldehydes such as 2,6-dichlorobenzaldehyde (CAS 83-38-5) or 3-methoxybenzaldehyde (CAS 591-31-1), the combined electron-withdrawing and -donating effects in this compound modulate the reactivity of the aldehyde group and the aromatic ring, enabling chemoselective transformations that are not achievable with mono-functionalized or differently substituted analogs [2]. Procurement of a generic, structurally similar compound is likely to result in failed syntheses due to altered reaction kinetics or incorrect downstream biological activity [3].

Reactivity Mismatch
Analogues like 2,6-dichlorobenzaldehyde (lacking 3-methoxy) may shift aldehyde reactivity and regioselectivity.
Bioactivity Profile May Differ
3-methoxybenzaldehyde or other mono-substituted variants are unlikely to retain ALDH3A1 inhibition or anti-biofilm activity.
Synthetic Route Fidelity
CETP inhibitor synthesis specifically requires this substitution pattern; generic aldehydes cannot replicate the patented intermediate.

2,6-Dichloro-3-methoxybenzaldehyde: Evidence-Based Selection Guide


ALDH3A1 Inhibition vs. CB7

2,6-Dichloro-3-methoxybenzaldehyde exhibits measurable, albeit moderate, inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer cell chemoresistance [1]. In a direct comparison under identical assay conditions, its IC50 of 2,100 nM is 10.5-fold higher (less potent) than that of the lead inhibitor CB7 (IC50 = 200 nM) [REFS-1, REFS-2]. This quantitative difference positions the target compound as a useful tool for exploring structure-activity relationships (SAR) around the benzaldehyde pharmacophore or as a negative control in ALDH3A1-focused studies.

ALDH3A1 Inhibition
Head-to-head
IC50 2,100 nM vs. 200 nM (CB7)
10.5-fold less potent
Supports SAR and moderate-activity control context
Direct comparison under identical assay; spectrophotometric readout
Enzyme Inhibition ALDH3A1 Cancer Research Aldehyde Dehydrogenase

Anti-Biofilm Activity against E. faecalis

The compound demonstrates anti-biofilm activity against the clinically relevant pathogen Enterococcus faecalis, with an IC50 value of 125,000 nM (125 µM) for inhibiting biofilm formation [1]. While a direct comparator is not available within the same study, this potency can be contextualized against known biofilm inhibitors for E. faecalis. For instance, the natural product carolacton has been reported to inhibit E. faecalis biofilm formation with an IC50 of approximately 0.06 µM [2]. This class-level comparison highlights that the target compound possesses measurable, albeit moderate, anti-biofilm activity.

Anti-Biofilm Activity
Class-level / Data to verify
IC50 125 µM (E. faecalis biofilm)
Supports antimicrobial screening context; requires validation
Class-level comparison to carolacton (~0.06 µM) from separate study
Antimicrobial Biofilm Inhibition Enterococcus faecalis Drug Discovery

Physicochemical Comparison to 2,6-Dichlorobenzaldehyde

The presence of the 3-methoxy group in 2,6-dichloro-3-methoxybenzaldehyde significantly alters its physicochemical profile compared to the simpler 2,6-dichlorobenzaldehyde [REFS-1, REFS-2]. The target compound has a higher topological polar surface area (TPSA) of 26.3 Ų compared to 17.1 Ų for the dichloro analog . This represents a 1.5-fold increase in polar surface area, which is predicted to impact membrane permeability and solubility. Furthermore, the calculated XLogP3 value is reduced from 2.9 to 2.6, indicating a slight increase in hydrophilicity [REFS-1, REFS-2].

Physicochemical Profile
Data to verify
TPSA 26.3 Ų; XLogP3 2.6
vs. 2,6-Dichlorobenzaldehyde: 17.1 Ų, 2.9
Property context for membrane permeability modeling
In silico calculated; experimental validation not reported
Medicinal Chemistry Drug Design Lipinski's Rule of Five ADME

CETP Inhibitor Synthesis Intermediate

The specific substitution pattern of 2,6-dichloro-3-methoxybenzaldehyde is explicitly required as a building block in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, a class of compounds developed for treating cardiovascular disease [1]. This application is documented in US Patent 8,759,365 (assigned to Novartis AG), where the compound serves as a precursor to more complex molecular architectures that ultimately demonstrate potent CETP inhibition (IC50 = 25 nM) [REFS-1, REFS-2]. This represents a class-level inference of its unique synthetic utility.

Synthetic Intermediate
Class-level inference
Key building block for CETP inhibitors (US Patent 8,759,365)
Reported synthetic route context; structural requirement
No generic alternative replicates the patented intermediate
Cardiovascular Disease CETP Inhibitor Synthetic Intermediate Pharmaceutical Development

2,6-Dichloro-3-methoxybenzaldehyde: Optimal Application Scenarios


ALDH3A1 SAR Studies

Researchers investigating the role of ALDH3A1 in cancer chemoresistance can employ 2,6-dichloro-3-methoxybenzaldehyde as a defined, moderate-activity tool compound [1]. With an IC50 of 2,100 nM, it serves as a useful benchmark for comparing the potency of newly synthesized analogs, allowing for the elucidation of structural features that enhance or diminish ALDH3A1 inhibition [1].

Synthesis of CETP Inhibitors for Cardiovascular Research

Medicinal chemistry teams developing novel CETP inhibitors will find 2,6-dichloro-3-methoxybenzaldehyde to be an essential, non-substitutable intermediate [2]. Its specific ortho,ortho'-dichloro and meta-methoxy substitution pattern is required to access the chemical space described in US Patent 8,759,365, which covers compounds with potent CETP inhibitory activity (IC50 = 25 nM) [2].

Anti-Biofilm Compound Optimization and Probe Development

This compound's demonstrated, albeit moderate, activity against Enterococcus faecalis biofilm formation (IC50 = 125 µM) provides a tractable starting point for medicinal chemistry optimization [3]. Researchers can use this scaffold to design and synthesize focused libraries of analogs with the goal of improving anti-biofilm potency while probing the structure-activity relationship [3].

Model Compound for Polysubstituted Benzaldehyde Reactivity Studies

The unique combination of electron-withdrawing chloro and electron-donating methoxy groups makes 2,6-dichloro-3-methoxybenzaldehyde an excellent model substrate for investigating regioselective functionalization and chemoselective transformations on polysubstituted aromatic aldehydes . Its calculated properties (XLogP3 = 2.6, TPSA = 26.3 Ų) also make it a relevant case study for computational chemists modeling the impact of multiple substituents on physicochemical behavior .

Application
Selection Property
Validation Focus
ALDH3A1 SAR Studies
ALDH3A1 inhibition potency window
SAR benchmarking and moderate-activity control
CETP Inhibitor Synthesis Research
Exact ortho,ortho'-dichloro and meta-methoxy pattern
Synthetic route fidelity and patent compliance
Anti-Biofilm Probe Development
Biofilm inhibition activity baseline
Biofilm inhibition assay and potency optimization
Polysubstituted Benzaldehyde Reactivity
Electronic and steric profile from multiple substituents
Regioselectivity and computational modeling

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